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Compound of Interest

Compound Name:
2-Methoxy-4-methyl-5-

nitropyridine

Cat. No.: B1581767 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methoxy-4-
methyl-5-nitropyridine, a key intermediate in medicinal chemistry and materials science. The

following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering insights into the structural elucidation of this compound. This

document is intended for researchers, scientists, and professionals in drug development who

require a thorough understanding of the spectroscopic properties of this molecule.

Introduction
2-Methoxy-4-methyl-5-nitropyridine (C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ) is a

substituted pyridine derivative with significant potential in organic synthesis.[1] Its functional

groups—a methoxy group, a methyl group, and a nitro group—on the pyridine ring create a

unique electronic and structural environment, making spectroscopic analysis a critical tool for

its identification and characterization. This guide will explore the causality behind the observed

spectroscopic data, providing a comprehensive reference for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 2-Methoxy-4-methyl-5-nitropyridine, both ¹H and ¹³C NMR provide definitive

structural information.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 2-Methoxy-4-methyl-5-nitropyridine in deuterated dimethyl

sulfoxide (DMSO-d₆) exhibits four distinct singlets, consistent with its structure.[2]

Table 1: ¹H NMR Spectroscopic Data for 2-Methoxy-4-methyl-5-nitropyridine in DMSO-d₆[2]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.94 Singlet 1H H-6

6.97 Singlet 1H H-3

3.99 Singlet 3H -OCH₃

2.58 Singlet 3H -CH₃

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shift of the proton at 8.94 ppm is attributed to the H-6 proton, which is

significantly deshielded by the anisotropic effect of the pyridine nitrogen and the electron-

withdrawing nitro group at the adjacent C-5 position. The proton at 6.97 ppm is assigned to H-

3, which is in a more electron-rich environment compared to H-6. The singlets at 3.99 ppm and

2.58 ppm are readily assigned to the methoxy (-OCH₃) and methyl (-CH₃) protons, respectively.

The absence of any splitting for all signals confirms the lack of adjacent protons to the

observed nuclei.

Caption: ¹H NMR assignments for 2-Methoxy-4-methyl-5-nitropyridine.

¹³C NMR Spectroscopy
While experimental ¹³C NMR data is not readily available in the cited literature, a predicted

spectrum can be derived based on established substituent effects on the pyridine ring. The

electron-donating methoxy and methyl groups, and the electron-withdrawing nitro group will

significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-4-methyl-5-nitropyridine
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Predicted Chemical Shift
(δ) ppm

Assignment Rationale for Prediction

~160-165 C-2

Attached to electronegative

oxygen and adjacent to

nitrogen.

~150-155 C-4

Attached to a methyl group

and influenced by the adjacent

nitro group.

~140-145 C-6
Deshielded by the adjacent

nitrogen and nitro group.

~135-140 C-5
Attached to the electron-

withdrawing nitro group.

~105-110 C-3
Shielded by the ortho-methoxy

group.

~55-60 -OCH₃

Typical range for a methoxy

group attached to an aromatic

ring.

~15-20 -CH₃

Typical range for a methyl

group attached to an aromatic

ring.

Experimental Protocol for NMR Spectroscopy:[2]

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-4-methyl-5-nitropyridine in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the

sample is fully dissolved.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The

instrument should be properly tuned and shimmed to ensure high resolution and sensitivity.
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse program should be used to obtain a

spectrum with singlets for each carbon. Due to the low natural abundance of ¹³C, a larger

number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. For 2-Methoxy-4-methyl-5-nitropyridine, the IR spectrum is expected to show

characteristic absorption bands for the nitro group, the aromatic ring, and the alkyl and

methoxy groups.

Table 3: Expected Characteristic IR Absorption Bands for 2-Methoxy-4-methyl-5-nitropyridine

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3100-3000 Aromatic C-H Stretching

~2950-2850 Aliphatic C-H (-CH₃, -OCH₃) Stretching

~1600-1580 Pyridine Ring C=N, C=C Stretching

~1550-1500 NO₂ Asymmetric Stretching

~1350-1300 NO₂ Symmetric Stretching

~1250-1200 Aryl-O-CH₃ Asymmetric C-O Stretching

~1050-1000 Aryl-O-CH₃ Symmetric C-O Stretching

Interpretation of the IR Spectrum:

The most prominent and diagnostic peaks in the IR spectrum would be the strong asymmetric

and symmetric stretching vibrations of the nitro (NO₂) group. The presence of the pyridine ring

will be confirmed by the C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The

C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methoxy groups will
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appear in their characteristic regions. The C-O stretching of the methoxy group provides further

structural confirmation.

Experimental Protocol for IR Spectroscopy (Solid Sample):

As 2-Methoxy-4-methyl-5-nitropyridine is a solid, the following protocol for acquiring an IR

spectrum using the KBr pellet method is recommended.

Sample Preparation: Grind a small amount (1-2 mg) of the sample with anhydrous potassium

bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum. A background spectrum of the empty spectrometer should be run first

for automatic subtraction.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data for 2-Methoxy-4-methyl-5-nitropyridine[2]

m/z Relative Intensity (%) Proposed Fragment

168 98 [M]⁺ (Molecular Ion)

167 100 [M-H]⁺

151 34 [M-OH]⁺ or [M-NH]⁺

138 24 [M-NO]⁺ or [M-CH₂O]⁺

80 17 Further fragmentation

Interpretation of the Mass Spectrum:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1581767?utm_src=pdf-body
https://www.benchchem.com/product/b1581767?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_of_Pyridine_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum shows a strong molecular ion peak [M]⁺ at m/z 168, which corresponds to

the molecular weight of 2-Methoxy-4-methyl-5-nitropyridine.[2] The base peak at m/z 167 is

likely due to the loss of a hydrogen atom. The fragment at m/z 151 could result from the loss of

a hydroxyl radical, potentially after rearrangement, or the loss of an NH group. The peak at m/z

138 corresponds to the loss of a neutral molecule of nitric oxide (NO) or formaldehyde (CH₂O).

Further fragmentation leads to the smaller ion at m/z 80.

[M]⁺
m/z = 168

[M-H]⁺
m/z = 167

-H•

[M-OH]⁺
m/z = 151

-OH•

[M-NO]⁺
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-NO•

Further Fragments
m/z = 80

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2-Methoxy-4-methyl-5-nitropyridine.

Experimental Protocol for GC-MS:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of

volatile and semi-volatile compounds like 2-Methoxy-4-methyl-5-nitropyridine.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

(e.g., ethyl acetate, dichloromethane).

GC Separation: Inject the sample into the GC system equipped with an appropriate capillary

column. The oven temperature program should be optimized to ensure good separation from

any impurities.

MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron

ionization (EI) at 70 eV is a standard method for generating fragment ions. The mass

analyzer scans a range of m/z values to produce the mass spectrum.
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Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

framework for the characterization of 2-Methoxy-4-methyl-5-nitropyridine. The ¹H NMR,

predicted ¹³C NMR, expected IR, and MS data are all consistent with the proposed molecular

structure. The detailed experimental protocols offer a reliable starting point for researchers to

obtain high-quality spectroscopic data for this and related compounds. This guide serves as an

authoritative resource, grounded in established spectroscopic principles, to support the work of

scientists in the field of drug development and organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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